molecular formula C9H14O2 B1268127 Methyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 36744-59-9

Methyl bicyclo[4.1.0]heptane-7-carboxylate

Cat. No. B1268127
CAS RN: 36744-59-9
M. Wt: 154.21 g/mol
InChI Key: MSAQFZVACWBUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl bicyclo[4.1.0]heptane-7-carboxylate” is a chemical compound with the molecular formula C9H14O2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl bicyclo[4.1.0]heptane-7-carboxylate” is represented by the InChI code: 1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Organic Synthesis

Methyl bicyclo[4.1.0]heptane-7-carboxylate: is a valuable intermediate in organic synthesis. Its unique bicyclic structure makes it a suitable candidate for the synthesis of complex organic molecules. Researchers utilize it to construct cyclic and polycyclic compounds, which are often found in natural products and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its carboxylate group can undergo various reactions to form derivatives with potential therapeutic properties. It’s particularly useful in the synthesis of anti-inflammatory and analgesic agents .

Material Science

The compound’s robust framework is exploited in material science to create novel polymers with enhanced mechanical properties. These polymers can be used in the production of high-performance materials for various industrial applications .

Catalysis

Methyl bicyclo[4.1.0]heptane-7-carboxylate: can act as a ligand in catalytic systems. Its rigid structure can stabilize metal catalysts, improving their efficiency and selectivity in chemical reactions. This is crucial for industrial processes that require precise and sustainable catalytic methods .

Environmental Studies

This compound is also used in environmental studies to understand the degradation of synthetic chemicals in nature. By studying its breakdown products, scientists can gain insights into the environmental impact of related compounds and develop strategies for pollution control .

Proteomics Research

In proteomics, Methyl bicyclo[4.1.0]heptane-7-carboxylate is used as a specialty reagent. It helps in the study of protein structures and functions, particularly when analyzing the role of small molecules in protein interactions and dynamics .

properties

IUPAC Name

methyl bicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAQFZVACWBUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957962
Record name Methyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl bicyclo[4.1.0]heptane-7-carboxylate

CAS RN

36744-59-9
Record name Methyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl bicyclo[4.1.0]heptane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.